molecular formula C10H13NO2 B6594793 (+/-)-MDA-D5 solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material CAS No. 136765-42-9

(+/-)-MDA-D5 solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Cat. No.: B6594793
CAS No.: 136765-42-9
M. Wt: 184.25 g/mol
InChI Key: NGBBVGZWCFBOGO-KIUTZQKNSA-N
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Description

(+/-)-MDA-D5 solution, 1.0 mg/mL in methanol, is a certified reference material commonly used in various scientific research and analytical applications. This compound is a deuterated analog of 3,4-methylenedioxyamphetamine (MDA), where five hydrogen atoms are replaced with deuterium. The deuterium labeling makes it particularly useful as an internal standard in mass spectrometry, allowing for accurate quantification and analysis of MDA in various samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-MDA-D5 involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the methylenedioxy ring: This is typically achieved by reacting a suitable phenol with methylene chloride in the presence of a base.

    Introduction of the amine group: This step involves the nitration of the aromatic ring, followed by reduction to form the corresponding amine.

    Deuterium labeling:

Industrial Production Methods

Industrial production of (+/-)-MDA-D5 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of intermediates are synthesized using optimized reaction conditions to ensure high yield and purity.

    Purification: The intermediates are purified using techniques such as recrystallization, distillation, or chromatography.

    Deuterium labeling: The final product is labeled with deuterium using efficient and cost-effective methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(+/-)-MDA-D5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized derivatives: Quinones and other oxidized forms.

    Reduced derivatives: Amines and other reduced forms.

    Substituted derivatives: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(+/-)-MDA-D5 solution is widely used in scientific research, including:

    Chemistry: As an internal standard in mass spectrometry for the quantification of MDA in various samples.

    Biology: Used in studies involving neurotransmitter analysis and metabolic pathways.

    Medicine: Employed in pharmacokinetic studies to understand the metabolism and distribution of MDA in the body.

    Industry: Utilized in quality control and validation of analytical methods in pharmaceutical and forensic laboratories.

Mechanism of Action

The mechanism of action of (+/-)-MDA-D5 is similar to that of MDA. It primarily acts on the central nervous system by:

    Releasing neurotransmitters: It promotes the release of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

    Inhibiting reuptake: It inhibits the reuptake of these neurotransmitters, prolonging their action.

    Molecular targets: The primary targets include serotonin transporters, dopamine transporters, and norepinephrine transporters.

Comparison with Similar Compounds

(+/-)-MDA-D5 can be compared with other similar compounds such as:

    (+/-)-MDMA-D5: Similar in structure but with an additional methyl group on the amine, leading to different pharmacological effects.

    (+/-)-Methamphetamine-D5: Lacks the methylenedioxy ring, resulting in different chemical and pharmacological properties.

    (+/-)-Amphetamine-D5: Similar to methamphetamine but without the methyl group, leading to distinct effects and uses.

The uniqueness of (+/-)-MDA-D5 lies in its specific deuterium labeling, which makes it an invaluable tool in analytical chemistry for accurate quantification and analysis of MDA.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,1,1,2,3-pentadeuteriopropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3/i1D3,4D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBVGZWCFBOGO-KIUTZQKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C1=CC2=C(C=C1)OCO2)C([2H])(C([2H])([2H])[2H])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016105
Record name (+/-)-3,4-Methylenedioxyamphetamine-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-42-9
Record name (+/-)-3,4-Methylenedioxyamphetamine-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-42-9
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